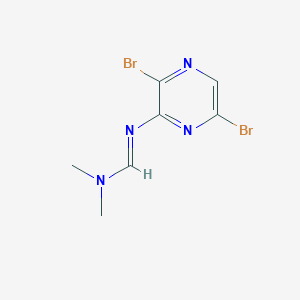
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid
描述
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a pyrrolidine ring attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid typically involves the reaction of 4-bromophenylacetic acid with pyrrolidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrolidine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-pyrrolidinophenyl ketone or 4-pyrrolidinobenzoic acid.
Reduction: Formation of 4-pyrrolidinophenyl ethanol.
Substitution: Formation of substituted (4-pyrrolidinophenyl)acetic acid derivatives.
科学研究应用
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors or enzymes in the body. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Phenylacetic acid: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Pyrrolidine: Does not contain the phenylacetic acid moiety, limiting its use in certain synthetic applications.
4-Pyrrolidinophenyl acetate: An ester derivative with different reactivity and solubility properties.
Uniqueness: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is unique due to the combination of the pyrrolidine ring and the phenylacetic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various chemical and biological applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industry.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-(4-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
InChI 键 |
ZFNIWSXJLHQUHT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)


![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)


![Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-](/img/structure/B8761007.png)


